Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester
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Overview
Description
Diethyl 2-(2-methylbenzylidene)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzylidene group attached to the malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-methylbenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of diethyl malonate with 2-methylbenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of diethyl 2-(2-methylbenzylidene)malonate follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and improve the selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-methylbenzylidene)malonate undergoes various types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol as a base, alkyl halides as alkylating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a suitable catalyst.
Major Products Formed
Alkylation: Alpha-alkylated malonates.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl 2-(2-methylbenzylidene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(2-methylbenzylidene)malonate involves its reactivity as a nucleophile and electrophile in various chemical reactions. The malonate moiety can be deprotonated to form an enolate ion, which acts as a nucleophile in alkylation reactions. The benzylidene group can participate in electrophilic aromatic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Diethyl 2-(2-methylbenzylidene)malonate can be compared with other malonic esters such as diethyl malonate and diethyl benzylidenemalonate:
Diethyl Malonate: A simpler malonic ester without the benzylidene group.
Diethyl Benzylidenemalonate: Similar to diethyl 2-(2-methylbenzylidene)malonate but with different substituents on the benzylidene group.
The uniqueness of diethyl 2-(2-methylbenzylidene)malonate lies in the presence of the 2-methyl group on the benzylidene moiety, which can influence its reactivity and selectivity in chemical reactions .
Properties
CAS No. |
24331-75-7 |
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Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
diethyl 2-[(2-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-9-7-6-8-11(12)3/h6-10H,4-5H2,1-3H3 |
InChI Key |
DPOSXRUPTBYJQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1C)C(=O)OCC |
Origin of Product |
United States |
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